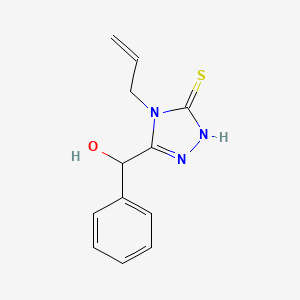
(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)(phenyl)methanol” is a chemical compound with the molecular formula C12H13N3OS . It has a molecular weight of 247.32 . The compound is also known by its IUPAC name "(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)(phenyl)methanol" .
Molecular Structure Analysis
The compound consists of a 1,2,4-triazole heterocycle with three functional groups: allyl, mercapto, and phenyl methanol . The compound’s structure can be analyzed using various spectroscopic techniques. For instance, FT-IR can be used to identify functional groups, and NMR can provide information about the compound’s carbon and hydrogen environments .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its physical and chemical properties can be further analyzed using techniques such as FT-IR and NMR .Scientific Research Applications
Synthesis of Disulfide Derivatives
The reaction of 4-formyl-5-mercaptopyrazole with thiosemicarbazides in methanol results in the formation of novel disulfide derivatives of thiosemicarbazones. These derivatives have been structurally studied using NMR and IR spectroscopy, with X-ray diffraction analysis revealing their dimeric nature linked via a disulfide S–S bridge. This process illustrates the compound's utility in generating structurally complex molecules for further chemical analysis (Uraev et al., 2017).
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A highly active catalyst for Huisgen 1,3-dipolar cycloadditions has been developed based on the tris(triazolyl)methanol-Cu(I) structure. The synthesis of this ligand involves a Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), highlighting the compound's role in facilitating efficient and rapid cycloaddition reactions under mild conditions (Ozcubukcu et al., 2009).
Antitumor Activity
3-Benzofuryl-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles, synthesized through cyclization of substituted thiosemicarbazides, have been investigated for their antitumor activity. The process involves S-alkylation of 5-mercaptotriazoles, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Kaldrikyan et al., 2009).
properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)10(16)9-6-4-3-5-7-9/h2-7,10,16H,1,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCIBNVRPCQANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

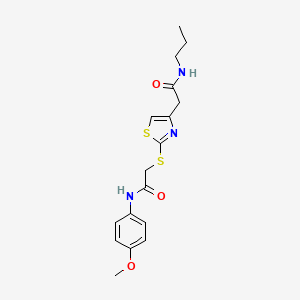
![9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
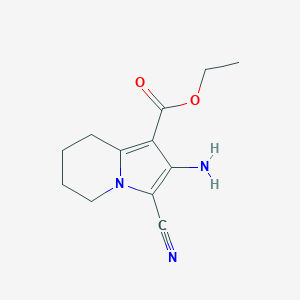

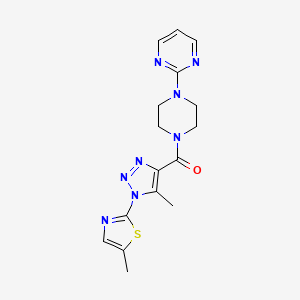
![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2921589.png)
![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)
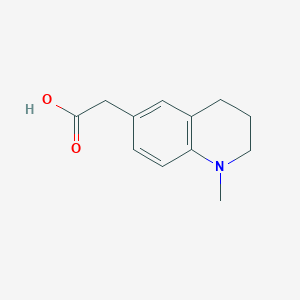
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)
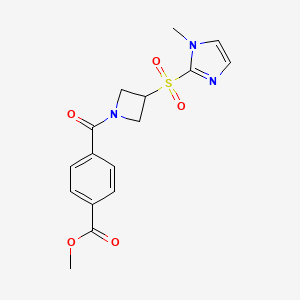
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)
![4-(4-chlorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2921600.png)